molecular formula C8H7ClN2O B3254716 6-Chloro-2-methoxy-4-methylnicotinonitrile CAS No. 243469-65-0

6-Chloro-2-methoxy-4-methylnicotinonitrile

Cat. No.: B3254716
CAS No.: 243469-65-0
M. Wt: 182.61 g/mol
InChI Key: VJNGVKNSXGZARW-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxy-4-methylnicotinonitrile is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of a chloro group at the 6th position, a methoxy group at the 2nd position, and a methyl group at the 4th position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methoxy-4-methylnicotinonitrile typically involves the chlorination of 2-methoxy-4-methylnicotinonitrile. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methoxy-4-methylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-methoxy-4-methylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxy-4-methylnicotinonitrile involves its interaction with specific molecular targets. The chloro group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. The methoxy and methyl groups contribute to its lipophilicity, facilitating its penetration through biological membranes. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methoxy-4-methylnicotinonitrile is unique due to the presence of the methoxy group at the 2nd position, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the methoxy group or have different substituents at the same position .

Properties

IUPAC Name

6-chloro-2-methoxy-4-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-5-3-7(9)11-8(12-2)6(5)4-10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNGVKNSXGZARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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